molecular formula C19H20FN3O2S B328310 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone

4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone

Katalognummer: B328310
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: JZFUGYYEGQWUMI-WSDLNYQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone is a complex organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a fluorobenzyl group, a methoxybenzylidene moiety, and a hydrazinecarbothioamide group, which contribute to its distinctive chemical properties.

Eigenschaften

Molekularformel

C19H20FN3O2S

Molekulargewicht

373.4 g/mol

IUPAC-Name

1-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C19H20FN3O2S/c1-3-10-21-19(26)23-22-12-14-8-9-17(18(11-14)24-2)25-13-15-6-4-5-7-16(15)20/h3-9,11-12H,1,10,13H2,2H3,(H2,21,23,26)/b22-12+

InChI-Schlüssel

JZFUGYYEGQWUMI-WSDLNYQXSA-N

SMILES

COC1=C(C=CC(=C1)C=NNC(=S)NCC=C)OCC2=CC=CC=C2F

Isomerische SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)NCC=C)OCC2=CC=CC=C2F

Kanonische SMILES

COC1=C(C=CC(=C1)C=NNC(=S)NCC=C)OCC2=CC=CC=C2F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This step forms the 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde intermediate.

    Hydrazone Formation: The intermediate is then reacted with prop-2-en-1-ylhydrazine in the presence of an acid catalyst to form the hydrazone derivative.

    Cyclization and Thioamide Formation: The final step involves cyclization and introduction of the thioamide group using a reagent such as thiourea under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone or thioamide groups.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, solvents such as ethanol or dimethyl sulfoxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazone or thioamide derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its fluorobenzyl and methoxybenzylidene moieties, along with the hydrazinecarbothioamide group, make it a versatile compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.